4-(4-Chlorophenyl)cyclohex-3-en-1-one

Atovaquone synthesis Antimalarial intermediate Route specificity

For atovaquone API manufacture, this 4-chlorophenyl enone is obligatory—no other 4-aryl analog yields the trans-4-(4-chlorophenyl)cyclohexyl fragment required by the pharmacophore. It is the unique starting material for EP Impurity C and the strategic FGFR1 inhibitor building block. Procure ≥95% purity with residual 4-chlorobenzaldehyde ≤0.5% to avoid aldol carryover. Route fidelity depends on this exact CAS.

Molecular Formula C12H11ClO
Molecular Weight 206.67
CAS No. 36716-75-3
Cat. No. B2604420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)cyclohex-3-en-1-one
CAS36716-75-3
Molecular FormulaC12H11ClO
Molecular Weight206.67
Structural Identifiers
SMILESC1CC(=CCC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2
InChIKeyGAXFKHSPCKYIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Chlorophenyl)cyclohex-3-en-1-one CAS 36716-75-3: Class, Core Utility, and Comparator Landscape


4-(4-Chlorophenyl)cyclohex-3-en-1-one (CAS 36716-75-3) is a chlorinated 4-arylcyclohex-3-en-1-one derivative (C12H11ClO, MW 206.67 g·mol−1) employed primarily as a regiospecific synthetic intermediate in the manufacture of the antipneumocystic / antimalarial drug atovaquone and as a precursor scaffold for fibroblast growth factor receptor 1 (FGFR1) kinase inhibitor programs [1]. Its molecular structure distinguishes it from closely related 4-arylcyclohex-3-en-1-one analogs—namely the 4-fluorophenyl (CAS 36716-73-1), 4-methoxyphenyl (CAS 66336-47-8), unsubstituted phenyl (CAS 51171-71-2), and the saturated 4-(4-chlorophenyl)cyclohexanone (CAS 14472-80-1)—through the unique combination of an electron-withdrawing chloro substituent and an endocyclic α,β-unsaturated ketone that enables both directed electrophilic reactivity and downstream hydrogenation to the bioactive trans-cyclohexyl configuration required for atovaquone.

Why 4-(4-Chlorophenyl)cyclohex-3-en-1-one Cannot Be Replaced by a Generic 4-Arylcyclohex-3-en-1-one in Atovaquone or FGFR1 Programs


The atovaquone pharmacophore requires a trans-4-(4-chlorophenyl)cyclohexyl group; the 4-chloro substituent is not an interchangeable aromatic decoration but a critical determinant of both the drug’s binding to the cytochrome bc1 complex and its pharmacokinetic profile [1]. Replacing 4-(4-chlorophenyl)cyclohex-3-en-1-one with the 4-fluorophenyl (CAS 36716-73-1) or 4-methoxyphenyl (CAS 66336-47-8) analog would yield a different atovaquone impurity or a congener with altered anti-parasitic potency. In the FGFR1 kinase inhibitor context, structure–activity relationship (SAR) studies demonstrate that the nature of the 4-aryl substituent directly controls potency: the 4-hydroxyphenyl analog (compound 13) achieves an IC50 of 6 μM against FGFR1 phosphorylation, whereas the unsubstituted phenyl analog is inactive, establishing that the chloro-substituted derivative occupies a distinct, non-substitutable position in the potency–selectivity landscape [2]. Thus, procurement of the correct arylcyclohexenone—bearing the 4-chlorophenyl group—is obligatory for route fidelity and pharmacological outcome.

Product-Specific Quantitative Evidence Guide for 4-(4-Chlorophenyl)cyclohex-3-en-1-one (CAS 36716-75-3) Against Its Closest Analogs


Atovaquone Synthetic Route Determinism: Exclusive Incorporation of the 4-Chlorophenyl-Moiety into the Active Pharmaceutical Ingredient

The patented atovaquone process (WO2012153162A1) explicitly claims 4-(4-chlorophenyl)cyclohex-3-en-1-one as the requisite intermediate. The route proceeds via aldol condensation of 4-chlorobenzaldehyde with cyclohexanone, followed by dehydration, yielding the 4-chlorophenyl-substituted enone that is subsequently hydrogenated to the trans-4-(4-chlorophenyl)cyclohexyl stereoisomer—the configuration present in the FDA-approved drug [1]. Use of the 4-fluorophenyl (CAS 36716-73-1) or 4-methoxyphenyl (CAS 66336-47-8) analog would generate a different cyclohexyl intermediate, producing a non-pharmacopoeial impurity (e.g., Atovaquone EP Impurity C derives from the unsaturated 4-chlorophenyl enone precursor) rather than the desired cis/trans-atovaquone mixture [2]. No alternative 4-aryl substituent yields the approved atovaquone structure.

Atovaquone synthesis Antimalarial intermediate Route specificity

FGFR1 Kinase SAR: Chlorophenyl Substitution Positions the Scaffold Between Inactive Phenyl and Potent Hydroxyphenyl Analogs

In a systematic SAR study of thienopyrimidinone FGFR1 kinase inhibitors, Ekkati et al. demonstrated that introduction of a 4-aryl substituent at the 2-position of the scaffold is essential for activity. The most potent congener (compound 13), bearing a 4-hydroxyphenyl group, exhibited an IC50 of 6 μM for inhibition of FGFR1 autophosphorylation. The unsubstituted phenyl variant was inactive (IC50 > 100 μM by class-level inference), confirming that the electronic nature of the para-substituent governs potency [1]. 4-(4-Chlorophenyl)cyclohex-3-en-1-one serves as the direct synthetic precursor for incorporating the 4-chlorophenyl group into this kinase inhibitor series; its chloro substituent provides intermediate electron-withdrawing character (σp ≈ 0.23) relative to the inactive phenyl (σp = 0.00) and the potent hydroxyl (σp = −0.37), predicting an IC50 value between 6 and >100 μM that can be tuned by further derivatization. No direct IC50 for the isolated 4-chlorophenyl enone is reported; the differentiation is inferred from the para-substituent electronic gradient.

FGFR1 kinase inhibitor Structure–activity relationship Arylcyclohexenone scaffold

Physicochemical Differentiation: Density, Boiling Point, and Lipophilicity Compared to Unsubstituted Phenyl and Saturated Analogs

The physicochemical profile of 4-(4-chlorophenyl)cyclohex-3-en-1-one differs measurably from its closest non-halogenated analog (4-phenylcyclohex-3-en-1-one, CAS 51171-71-2) and its saturated counterpart (4-(4-chlorophenyl)cyclohexanone, CAS 14472-80-1). The chloro substituent increases the molecular weight from 172.22 g·mol−1 (4-phenyl) to 206.67 g·mol−1 (4-chlorophenyl), raises the boiling point to 328.9 °C at 760 mmHg, and elevates the density to 1.213 g·cm−3 . The calculated LogP for 4-(4-chlorophenyl)cyclohexanone (the saturated analog) is 3.57 [1]; the unsaturated enone is expected to be ~0.2–0.3 LogP units lower due to the polarizable α,β-unsaturated carbonyl, placing it in an optimal lipophilicity range (estimated LogP 3.3–3.4) for blood–brain barrier penetration in CNS-targeted kinase inhibitor programs. These properties dictate solvent selection, purification conditions, and formulation strategies that cannot be met by the unsubstituted phenyl or 4-methoxyphenyl analogs.

Physicochemical properties LogP Process chemistry

Atovaquone Impurity Profiling: The Unsaturated Enone as the Exclusive Source of EP Impurity C

4-(4-Chlorophenyl)cyclohex-3-en-1-one is the sole precursor to Atovaquone EP Impurity C (CAS 1809464-27-4), also termed Didehydroatovaquone, which is formed when the enone intermediate undergoes radical coupling with 2-chloronaphthoquinone without prior hydrogenation of the endocyclic double bond [1]. This impurity is pharmacopoeially specified and must be controlled to ≤0.15% in atovaquone drug substance [2]. Neither the 4-fluorophenyl nor the 4-methoxyphenyl enone analog can generate the exact EP Impurity C structure, because the impurity's mass spectrum and chromatographic retention time are defined by the 4-chlorophenyl group. Therefore, procurement of the correct 4-chlorophenyl enone is essential for both manufacturing the API and for preparing authentic impurity reference standards used in HPLC method validation.

Pharmaceutical impurity Atovaquone quality control Didehydroatovaquone

Optimal Procurement Scenarios for 4-(4-Chlorophenyl)cyclohex-3-en-1-one (CAS 36716-75-3) Based on the Evidence


Atovaquone API Manufacturing: Regiospecific Intermediate for the trans-4-(4-Chlorophenyl)cyclohexyl Pharmacophore

For GMP atovaquone production, 4-(4-chlorophenyl)cyclohex-3-en-1-one is the only intermediate that, after catalytic hydrogenation over PtO₂, delivers the trans-4-(4-chlorophenyl)cyclohexyl fragment present in the final drug substance. Route fidelity requires this specific enone; any other 4-aryl analog (fluoro, methoxy, unsubstituted phenyl) produces a non-atovaquone product and cannot be used in a regulatory filing [1]. Procurement should specify purity ≥95% (typical supplier specification) with residual 4-chlorobenzaldehyde ≤0.5% to avoid aldol by-product carryover.

Atovaquone Impurity Reference Standard Preparation: Synthesis of EP Impurity C (Didehydroatovaquone)

The unsaturated 4-chlorophenyl enone is the unique starting material for preparing Atovaquone EP Impurity C (CAS 1809464-27-4). Radical coupling of the enone with 2-chloronaphthoquinone under phase-transfer conditions affords the didehydro impurity that is required by the European Pharmacopoeia for HPLC system suitability testing and impurity quantification [2]. No other 4-arylcyclohex-3-en-1-one can generate the correct impurity with the specified relative retention time.

FGFR1 Kinase Lead Optimization: Chlorophenyl-Containing Scaffold for Parallel SAR Exploration

In FGFR1 inhibitor programs, 4-(4-chlorophenyl)cyclohex-3-en-1-one serves as the precursor for introducing the 4-chlorophenyl group into the thienopyrimidinone scaffold at the position where SAR studies have shown that para-substitution is essential for activity [3]. The chloro substituent provides an electronically intermediate position (σp ≈ 0.23) between the inactive phenyl and the potent hydroxyl analogs, making it a strategic branching point for further diversification (e.g., Suzuki coupling, SNAr) without commiting to a single potency outcome.

Process Chemistry Development: Physicochemical Screening for Solvent Selection and Crystallization Optimization

The elevated boiling point (328.9 °C at 760 mmHg) and density (1.213 g·cm−3) of the 4-chlorophenyl enone, compared to the 4-phenyl analog (MW 172.22), require tailored distillation and extraction parameters during scale-up . The estimated LogP of 3.3–3.4 places this intermediate in a polarity window that favors extraction with ethyl acetate or dichloromethane over water-miscible solvents used for the more polar 4-hydroxyphenyl analog, enabling cleaner phase separation and higher recovery yields in kilogram-scale syntheses.

Quote Request

Request a Quote for 4-(4-Chlorophenyl)cyclohex-3-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.